(R)-2-Amino-3-(3-nitrophenyl)propanoic acid

Description

BenchChem offers high-quality (R)-2-Amino-3-(3-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-(3-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHDRUZHNYKZGF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a non-canonical amino acid (ncAA), stands as a pivotal building block in modern medicinal chemistry and drug discovery.[1][2] As a derivative of D-phenylalanine, its unique architecture—defined by a stereospecific (R)-configuration at the alpha-carbon and a nitro group at the meta-position of the phenyl ring—offers a versatile platform for designing novel therapeutics.[3][4] The incorporation of ncAAs into peptides and small molecules allows for the fine-tuning of pharmacological properties, including metabolic stability, target specificity, and bioavailability.[1][5] This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals engaged in advanced pharmaceutical research.

Molecular Structure and Nomenclature

The precise structure and stereochemistry of a molecule are fundamental to its function. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid is characterized by three key features: an amino acid backbone, a phenyl ring, and a nitro functional group. The (R)-configuration is critical, as stereochemistry often dictates a drug's efficacy and safety profile.

-

IUPAC Name: (2R)-2-amino-3-(3-nitrophenyl)propanoic acid[3]

-

Common Synonyms: D-3-Nitrophenylalanine, 3-Nitro-D-phenylalanine, (R)-2-Amino-3-(3-nitrophenyl)propionic acid[3][4]

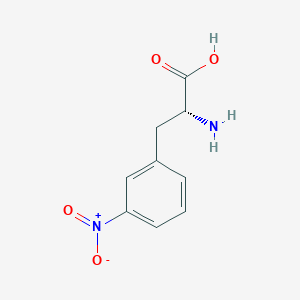

Caption: Molecular structure of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid.

Physicochemical Properties

A summary of the core physicochemical properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | [3][6][7] |

| Molecular Weight | 210.19 g/mol | [3][6][7] |

| Appearance | White to off-white solid/powder | [4][8][9] |

| CAS Number | 169530-97-6 | [3][6] |

| XLogP3 | -1.2 | [3][7] |

| Polar Surface Area | 109 Ų | [3][7] |

Synthesis and Chiral Control

The synthesis of enantiomerically pure amino acids is a cornerstone of pharmaceutical development.[10] The production of the (R)-isomer of 3-nitrophenylalanine requires precise control over stereochemistry, which is often best achieved through enzymatic or asymmetric methods.

Chemical Synthesis: Nitration of Phenylalanine

Direct nitration of D-phenylalanine using a mixture of nitric and sulfuric acids is a classical approach to introduce the nitro group.

Causality: This electrophilic aromatic substitution reaction generates the nitronium ion (NO₂⁺), which attacks the electron-rich phenyl ring. However, this method inherently lacks regioselectivity, producing a mixture of ortho-, meta-, and para-isomers that necessitates challenging purification steps, typically via chiral chromatography.[11][12]

Exemplary Protocol (Nitration of L-Phenylalanine): Note: This protocol for the para-isomer illustrates the general principle.

-

Dissolution: Dissolve L-phenylalanine in concentrated sulfuric acid at 0°C.

-

Nitration: Add concentrated nitric acid dropwise while maintaining the temperature at 0°C.

-

Quenching: Pour the reaction mixture over ice.

-

Neutralization & Isolation: Neutralize the solution (e.g., with a base like ammonia) to precipitate the product.[13]

-

Purification: Separate the desired isomer from the mixture using techniques like fractional crystallization or chromatography.

Enzymatic and Asymmetric Synthesis

For achieving high enantiomeric purity, biocatalytic methods are superior.[14][15]

Expertise & Insight: Enzymes such as transaminases, hydantoinases, and dehydrogenases offer unparalleled stereoselectivity, making them ideal for producing chiral amines and amino acids.[15][16] These methods avoid harsh reagents and complex purification of isomers. Two primary strategies are:

-

Kinetic Resolution: An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing the desired (R)-isomer to be isolated.[16]

-

Asymmetric Synthesis: A prochiral substrate is converted directly into a single enantiomer product.[14] For example, an engineered amine dehydrogenase can catalyze the reductive amination of 3-(3-nitrophenyl)pyruvic acid to yield the desired (R)-amino acid with high enantiomeric excess.[15]

Caption: General synthesis pathways for (R)-3-nitrophenylalanine.

Reactivity and Mechanistic Insights

The utility of (R)-2-amino-3-(3-nitrophenyl)propanoic acid in drug design stems from the distinct reactivity of its functional groups.

-

Amino Acid Backbone: The primary amine and carboxylic acid groups behave as expected, readily participating in amide bond formation. This makes the molecule an ideal building block for solid-phase peptide synthesis (SPPS), where it can be incorporated into a growing peptide chain.[17][18]

-

Aromatic Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution.[19][20] Its most significant feature is its susceptibility to reduction.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (aniline derivative) using various reagents, such as Sn/HCl, Fe/HCl, or catalytic hydrogenation (H₂/Pd-C).[21][22]

Causality: This transformation is a powerful tool in medicinal chemistry. The resulting amino group provides a nucleophilic handle for further functionalization. It can be acylated, alkylated, or used to attach linkers, payloads (in antibody-drug conjugates), or fluorescent probes, dramatically expanding the molecule's synthetic versatility.[5][23]

Applications in Drug Discovery and Research

The unique properties of this ncAA make it a valuable asset in several research and development areas.

Peptide Synthesis and Protein Engineering

As a non-canonical amino acid, it is used to create peptides with novel properties.[1][4]

Expertise & Insight: Incorporating ncAAs like D-3-nitrophenylalanine can introduce conformational constraints, improve resistance to enzymatic degradation by proteases, and modulate receptor binding affinity.[2] In solid-phase peptide synthesis, an Fmoc-protected version is typically used to prevent the alpha-amine from reacting out of turn.[24] The nitro group can also serve as a useful probe; for instance, 2-nitrophenylalanine has been shown to induce photocleavage of the peptide backbone, offering a method to control protein function with light.[25][26]

Caption: Incorporation into a peptide chain via Solid-Phase Peptide Synthesis.

Pharmaceutical Development

This compound serves as a key starting material for synthesizing novel small-molecule drugs, particularly in neuropharmacology, where it can be used to design compounds that target neurotransmitter systems.[4] The ability to introduce the nitro functionality allows for precise modifications to study structure-activity relationships (SAR) and optimize lead compounds.

Spectroscopic Probes

Aromatic amino acids are inherently useful as spectroscopic probes.[27][28][29] The introduction of a nitro group alters the electronic properties of the phenyl ring, shifting its UV-Vis absorbance spectrum. This change can be used to monitor protein folding, binding events, or environmental changes within a biological system.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any laboratory chemical.

Trustworthiness: The following guidelines are synthesized from standard Safety Data Sheets (SDS) and represent best practices for laboratory safety.

Hazard Identification

This compound is classified with the following hazards[6]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Ensure that a safety shower and eyewash station are readily accessible.[6]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid generating dust.[6] Avoid all contact with skin, eyes, and clothing.[6] Do not breathe dust or aerosols. Wash hands thoroughly after handling.

-

In Case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[6]

-

Skin: Remove contaminated clothing and rinse skin thoroughly with water.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Stability: The compound is stable under recommended storage conditions.[9]

Conclusion

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid is more than a simple amino acid derivative; it is a sophisticated chemical tool for researchers at the forefront of drug discovery. Its defined stereochemistry, coupled with the versatile reactivity of the nitro group, provides a reliable scaffold for building complex peptides, engineering proteins with novel functions, and synthesizing targeted small-molecule therapeutics. A thorough understanding of its chemical properties, synthetic routes, and handling requirements enables scientists to fully leverage its potential in developing the next generation of medicines.

References

-

The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist. [Link]

-

Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. (2024). ACS Catalysis. [Link]

-

Enzymatic asymmetric synthesis of chiral amino acids. (2018). Chemical Society Reviews. [Link]

-

Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. (2006). Synthesis. [Link]

-

Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. (2014). RSC Publishing. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (n.d.). Taylor & Francis Online. [Link]

-

Future prospects for noncanonical amino acids in biological therapeutics. (2019). PMC - NIH. [Link]

-

Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). PMC - NIH. [Link]

-

Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. (2020). Royal Society of Chemistry. [Link]

-

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]

-

Aromatic Side Chain Reduction: Nitro. (n.d.). Chemistry LibreTexts. [Link]

-

Chiral Resolution of ss-dl-Phenylalanine Using Chiral Macrocyclic Nickel(II) Complexes. (n.d.). ResearchGate. [Link]

-

2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). PubChem. [Link]

-

A Walk through Recent Nitro Chemistry Advances. (2020). PMC - NIH. [Link]

-

Nitro compound. (n.d.). Wikipedia. [Link]

-

Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. (2009). PMC - NIH. [Link]

-

Reduction of nitro to amino and oxidation of amino to nitro. (n.d.). Química Orgánica. [Link]

-

(S)-2-Amino-3-(3-nitrophenyl)propanoic acid. (n.d.). American Elements. [Link]

-

Chiral resolution. (n.d.). Wikipedia. [Link]

-

Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2020). PubMed. [Link]

-

Advances in Enzymatic Synthesis of D-Amino Acids. (n.d.). PMC - NIH. [Link]

-

Highly efficient chiral extraction of 4-nitro-phenylalanine enantiomers using PFA derivatives with different steric groups. (n.d.). ResearchGate. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. (n.d.). University of Baghdad Digital Repository. [Link]

- Synthesis method of L-p-nitrophenylalanine. (n.d.).

-

(s)-3-Amino-3-(3-nitrophenyl)propionic acid. (n.d.). PubChem. [Link]

-

Synthesis of Novel Peptides Using Unusual Amino Acids. (n.d.). PMC - NIH. [Link]

-

Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. (2009). PubMed. [Link]

-

Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. (2012). PubMed. [Link]

- Chemical synthesis method of chiral D-phenylalanine. (n.d.).

-

C–H Functionalization in the Synthesis of Amino Acids and Peptides. (2014). Chemical Reviews. [Link]

- Method for preparing D-phenylalanine through dynamic kinetic resolution. (n.d.).

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase. (n.d.). ACS Publications. [Link]

-

Determination of tryptophan, tyrosine, and phenylalanine by second derivative spectrophotometry. (n.d.). PubMed. [Link]

Sources

- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 11. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN101417959A - Synthesis method of L-p-nitrophenylalanine - Google Patents [patents.google.com]

- 14. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Enzymatic synthesis of chiral γ-amino acids using ω-transaminase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nitro compound - Wikipedia [en.wikipedia.org]

- 21. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 22. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]

- 23. Future prospects for noncanonical amino acids in biological therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. peptide.com [peptide.com]

- 25. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 28. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Determination of tryptophan, tyrosine, and phenylalanine by second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 3-nitro-D-phenylalanine

An In-Depth Technical Guide to the Structural Information of 3-nitro-D-phenylalanine

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure is the bedrock of innovation. Non-canonical amino acids, such as 3-nitro-D-phenylalanine, offer unique functionalities that can be leveraged to create novel therapeutics, probes, and biomaterials. This guide provides a comprehensive technical overview of the structural and physicochemical properties of 3-nitro-D-phenylalanine, grounded in established analytical principles and field-proven insights.

3-nitro-D-phenylalanine is a derivative of the natural amino acid D-phenylalanine, distinguished by the presence of a nitro (-NO₂) group at the meta-position (position 3) of the phenyl ring.[1][2] This seemingly simple modification imparts significant and strategically valuable properties. The electron-withdrawing nature of the nitro group alters the electronic landscape of the aromatic ring, influencing its reactivity and intermolecular interactions. Furthermore, its incorporation into peptides can enhance biological activity, improve stability, or serve as a unique spectroscopic probe.[1] This makes it a valuable building block in neuropharmacology, protein engineering, and the synthesis of complex pharmaceutical intermediates, such as plasmin inhibitors.[1][3][4]

Core Physicochemical & Structural Identifiers

A foundational step in working with any compound is to establish its core identifiers and properties. These data are critical for experimental design, procurement, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(3-nitrophenyl)propanoic acid | [5][6] |

| Synonyms | D-Phe(3-NO₂)-OH, m-Nitro-D-phenylalanine | [1] |

| CAS Number | 169530-97-6 | [1][3][5] |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][5][7] |

| Molecular Weight | 210.19 g/mol | [1][5][7] |

| Appearance | White to off-white solid or powder | [1][3] |

| Stereochemistry | D-enantiomer, (R)-configuration | [5][6] |

| Purity | Typically ≥97-99% (HPLC) | [1][3][8] |

| Storage Conditions | Store at 0-8 °C, inert atmosphere, keep in dark place | [1][6] |

Detailed Structural Elucidation

The functionality of 3-nitro-D-phenylalanine is a direct consequence of its three-dimensional architecture.

Chemical Structure Diagram

The fundamental connectivity of 3-nitro-D-phenylalanine is best represented by a 2D structure diagram. The key features are the chiral alpha-carbon, the carboxylic acid group, the primary amine, and the meta-substituted nitrophenyl side chain.

Caption: 2D chemical structure of (R)-3-nitro-D-phenylalanine.

Stereochemistry: The Importance of the 'D' Configuration

The designation 'D' refers to the stereochemistry at the alpha-carbon (Cα), which is a chiral center. For 3-nitro-D-phenylalanine, this corresponds to an (R) absolute configuration under the Cahn-Ingold-Prelog priority rules.[5][6] This is a critical distinction from its L-enantiomer. While L-amino acids are the canonical building blocks of proteins in most organisms, D-amino acids are increasingly recognized for their roles in creating peptides with enhanced stability against enzymatic degradation by proteases. This inherent resistance makes D-isomers, like 3-nitro-D-phenylalanine, highly valuable in drug development for improving the pharmacokinetic profiles of peptide-based therapeutics.

Analytical Workflow for Structural Verification

Ensuring the identity, purity, and stereochemical integrity of 3-nitro-D-phenylalanine is paramount. A multi-technique approach is not just recommended; it is a requirement for robust scientific and developmental work.

Caption: A self-validating workflow for the synthesis and characterization of 3-nitro-D-phenylalanine.

Experimental Protocol: Comprehensive Structural Verification

This protocol outlines the essential steps to confirm the structure and purity of a synthesized or procured batch of 3-nitro-D-phenylalanine.

Objective: To verify the chemical identity, structural integrity, and enantiomeric purity of 3-nitro-D-phenylalanine.

Methodologies:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) MS.

-

Procedure:

-

Prepare a 1 mg/mL solution of the sample in a 50:50 acetonitrile:water mixture with 0.1% formic acid.

-

Infuse the sample directly into the ESI source.

-

Acquire data in positive ion mode.

-

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 211.07. The high-resolution mass should be within 5 ppm of the theoretical exact mass (210.0641 g/mol ).[7] This confirms the molecular formula.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), as it solubilizes the amino acid well and avoids exchange of the amine and carboxyl protons.

-

¹H NMR:

-

Aromatic Region (~7.5-8.5 ppm): Expect four distinct protons exhibiting complex splitting patterns (doublets, triplets, singlets) consistent with a 1,3-disubstituted benzene ring.

-

Alpha-Proton (~4.0-4.5 ppm): A multiplet coupled to the beta-protons and potentially the amine protons.

-

Beta-Protons (~3.0-3.5 ppm): Two diastereotopic protons appearing as a multiplet (dd or ABq) due to the adjacent chiral center.

-

Amine/Carboxyl Protons: Broad signals with variable chemical shifts.

-

-

¹³C NMR:

-

Carbonyl Carbon (~170-175 ppm): The carboxylic acid carbon.

-

Aromatic Carbons (~120-150 ppm): Six signals, with the carbon attached to the nitro group (C3) being significantly deshielded.

-

Alpha-Carbon (~55-60 ppm): The chiral center.

-

Beta-Carbon (~35-40 ppm): The methylene carbon of the side chain.

-

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR).

-

Procedure: Place a small amount of the solid sample directly on the ATR crystal and acquire the spectrum.

-

Expected Key Peaks:

-

N-O Stretch (asymmetric): Strong peak around 1520-1540 cm⁻¹.

-

N-O Stretch (symmetric): Strong peak around 1340-1360 cm⁻¹.

-

C=O Stretch (carboxyl): Broad, strong peak around 1700-1730 cm⁻¹.

-

N-H Stretch (amine): Broad absorption in the 3000-3400 cm⁻¹ region.

-

O-H Stretch (carboxyl): Very broad absorption overlapping with the N-H stretch.

-

-

-

Chiral High-Performance Liquid Chromatography (HPLC):

-

Causality: Standard reverse-phase HPLC can confirm chemical purity but cannot distinguish between enantiomers. A dedicated chiral method is essential to validate that the material is the D-isomer and not a racemic mixture.[9][10]

-

Column: A chiral stationary phase, such as a cyclodextrin- or crown ether-based column.

-

Mobile Phase: Isocratic mixture of hexane/isopropanol/trifluoroacetic acid (exact ratios must be optimized for the specific column).

-

Procedure:

-

Inject a known standard of the racemic DL-3-nitrophenylalanine to determine the retention times of both the D- and L-enantiomers.

-

Inject the sample under the same conditions.

-

-

Expected Result: A single major peak with a retention time matching the D-enantiomer from the racemic standard. The enantiomeric excess (e.e.) should be calculated and is expected to be >99% for high-quality material.

-

Applications in Drug Development and Research

The structural features of 3-nitro-D-phenylalanine directly enable its primary applications.

-

Peptide Synthesis: It is used as a building block to create peptides with modified properties. The nitro group can be a useful handle for further chemical modification, or it can be reduced to an amine group, creating a new reactive site. Protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethoxycarbonyl) are often used on the amine terminus to facilitate its use in solid-phase peptide synthesis.[8][11][12]

-

Drug Design: Its incorporation into drug candidates can improve resistance to enzymatic degradation, thereby increasing the drug's half-life in the body.[1] It is a key intermediate in the synthesis of certain therapeutics, including plasmin inhibitors that are vital for controlling blood clotting.[3][4]

-

Biochemical Research: The nitro group has unique spectroscopic properties that can be used to probe the local environment within a protein.[1] While studies have incorporated 4-nitro-L-phenylalanine into proteins as a spectroscopic reporter, the same principle applies to the 3-nitro isomer.[13]

Conclusion

3-nitro-D-phenylalanine is more than just a modified amino acid; it is a precision tool for medicinal chemistry and biochemical research. Its defining structural characteristics—the D-chiral center conferring proteolytic resistance and the meta-positioned nitro group offering unique electronic and reactive properties—make it an invaluable component in the design of advanced therapeutics and research agents. A rigorous, multi-faceted analytical approach is crucial to verify its structure and purity, ensuring the reliability and reproducibility of the groundbreaking research and development it facilitates.

References

-

Global Substance Registration System (GSRS). (n.d.). 3-NITROPHENYLALANINE, D-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761812, 3-Nitro-L-phenylalanine. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-NITROPHENYLALANINE, DL-. Retrieved from [Link]

-

Food and Drug Administration. (n.d.). 3-NITROPHENYLALANINE, D-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7006625, Boc-3-Nitro-D-phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 679497, p-Nitro-D-phenylalanine. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3-NITROPHENYLALANINE, DL-. Retrieved from [Link]

-

MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Nitro-D-phenylalanine, 95%. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine. Retrieved from [Link]

-

Nature. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]

-

MDPI. (2022). Growth and Characterization of Second and Third Order Acentric Studies of l-Phenylalanine l-Phenylalaninium Malonate Single Crystal. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Retrieved from [Link]

-

MDPI. (2024). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 19883-74-0: 3-Nitro-L-phenylalanine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. D-3-NITROPHENYLALANINE price,buy D-3-NITROPHENYLALANINE - chemicalbook [chemicalbook.com]

- 7. 3-Nitro-L-phenylalanine | C9H10N2O4 | CID 2761812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. GSRS [precision.fda.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Crystal structures of green fluorescent protein with the unnatural amino acid 4-nitro-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2R)-2-amino-3-(3-nitrophenyl)propanoic Acid: A Non-Canonical Amino Acid for Advanced Drug Discovery

This guide provides a comprehensive technical overview of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid (CAS Number: 169530-97-6), a non-canonical amino acid of significant interest to researchers, medicinal chemists, and drug development professionals. This document delves into its chemical properties, synthesis, analytical characterization, and strategic applications in the design of novel peptide-based therapeutics.

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of modern drug discovery, peptides have emerged as a "Goldilocks" modality, bridging the gap between small molecules and large biologics.[1] However, peptides composed solely of the 20 canonical amino acids often suffer from poor metabolic stability and limited structural diversity. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations.[2][3] (2R)-2-amino-3-(3-nitrophenyl)propanoic acid, also known as D-3-nitrophenylalanine, is a specialized building block that offers unique structural and functional properties for peptide engineering and the development of novel therapeutics.[4]

The presence of the nitro group on the phenyl ring and the D-configuration of the alpha-carbon are key features that impart distinct characteristics. The D-amino acid configuration provides inherent resistance to enzymatic degradation by proteases, enhancing the pharmacokinetic profile of peptide drug candidates. The nitro functionality serves as a versatile chemical handle for further modifications and can influence the electronic properties of the molecule, potentially modulating biological activity and receptor interactions.[4][5]

Physicochemical and Structural Properties

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid is a derivative of the amino acid phenylalanine.[6] It is typically supplied as a light brown or off-white solid. [cite: 1 (from MedChemExpress COA)] A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 169530-97-6 | [7] |

| Molecular Formula | C₉H₁₀N₂O₄ | [7] |

| Molecular Weight | 210.19 g/mol | [7] |

| Appearance | Light brown to brown solid | [cite: 1 (from MedChemExpress COA)] |

| Purity | >98% (typical) | [3] |

| IUPAC Name | (2R)-2-amino-3-(3-nitrophenyl)propanoic acid | [7] |

| Synonyms | D-3-Nitrophenylalanine, H-D-Phe(3-NO2)-OH | [7] |

| XLogP3 | -1.2 | [8] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 5 | [7] |

| Rotatable Bond Count | 3 | [7] |

The chemical structure of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is depicted in the diagram below.

Caption: Chemical structure of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

Synthesis and Manufacturing

The synthesis of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is not commonly detailed in academic literature, as it is primarily produced by specialized chemical suppliers. However, a plausible and established method for its synthesis involves the nitration of D-phenylalanine. This approach is analogous to the synthesis of p-nitrophenylalanine from L-phenylalanine.[9] Additionally, modern chemoenzymatic and asymmetric synthesis routes offer high enantioselectivity for producing D-amino acids.[2][10][11]

Proposed Synthetic Pathway: Electrophilic Nitration

A general, conceptual workflow for the synthesis via nitration is outlined below. The key challenge in this synthesis is controlling the regioselectivity of the nitration to favor the meta-position and preventing over-nitration, followed by purification to isolate the desired isomer.

Caption: Conceptual workflow for the synthesis of D-3-nitrophenylalanine.

Detailed Protocol (Conceptual):

-

Amino Group Protection: D-phenylalanine is first protected to prevent side reactions at the amino group during nitration. A common protecting group is the tert-butyloxycarbonyl (Boc) group, forming Boc-D-phenylalanine.[1]

-

Nitration: The protected D-phenylalanine is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to approximately 0°C. A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the reaction rate and minimize side product formation.[9]

-

Quenching and Neutralization: The reaction mixture is carefully poured over ice to quench the reaction. The acidic solution is then neutralized, often with a base like sodium carbonate, until a precipitate forms.

-

Purification: The crude product, which will be a mixture of ortho-, meta-, and para-nitro isomers, is purified. This is the most critical step and can be achieved through techniques like fractional crystallization or preparative chromatography to isolate the desired meta-isomer.

-

Deprotection: The protecting group (e.g., Boc) is removed from the purified meta-isomer, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the final product, (2R)-2-amino-3-(3-nitrophenyl)propanoic acid.

Advanced Asymmetric Synthesis Methods

For industrial-scale and high-purity production, chemoenzymatic methods are increasingly employed. These methods offer superior enantioselectivity. For instance, engineered phenylalanine ammonia lyases (PALs) can be used for the asymmetric hydroamination of substituted cinnamic acids to produce D-phenylalanine derivatives with high optical purity.[10][11] Such biocatalytic approaches are more environmentally friendly and can provide direct access to the desired enantiomer, avoiding the need for chiral separation.[12]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in D₂O):

-

Aromatic Protons: Signals expected between δ 7.5 and 8.5 ppm. The substitution pattern of the nitro group will lead to a complex splitting pattern.

-

α-Proton (CH): A triplet or doublet of doublets expected around δ 4.0-4.5 ppm.

-

β-Protons (CH₂): Two diastereotopic protons expected to appear as a multiplet between δ 3.0 and 3.5 ppm.

Predicted ¹³C NMR (in D₂O):

-

Carboxyl Carbon (C=O): ~175 ppm

-

Aromatic Carbons: ~120-150 ppm (with the carbon attached to the nitro group being the most deshielded)

-

α-Carbon: ~55 ppm

-

β-Carbon: ~37 ppm

High-Performance Liquid Chromatography (HPLC)

HPLC is crucial for assessing the purity and, critically, the enantiomeric excess of the compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides, such as teicoplanin-based CSPs, are highly effective for the direct analysis of underivatized amino acid enantiomers.

-

Mobile Phase: A typical mobile phase would consist of a mixture of water, methanol, and a small amount of an acid like formic acid. The exact ratio is optimized to achieve baseline separation of the D- and L-enantiomers.

-

Detection: UV detection is suitable due to the presence of the aromatic ring. The wavelength is typically set around 254 nm or 280 nm.

-

Analysis: The sample is dissolved in the mobile phase and injected. The retention times of the D- and L-enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (ee%).

Applications in Drug Discovery and Peptide Synthesis

The primary application of (2R)-2-amino-3-(3-nitrophenyl)propanoic acid is as a non-canonical amino acid in peptide synthesis to develop novel therapeutic agents.[4][5]

Enhancing Peptide Stability and Potency

Incorporating D-amino acids into a peptide sequence is a well-established strategy to confer resistance to proteolysis, thereby increasing the in vivo half-life of the peptide drug. The nitro group can also be leveraged to fine-tune the electronic and steric properties of the peptide, which can lead to enhanced binding affinity and biological potency.

A Versatile Building Block for Peptide Synthesis

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid is typically used in its protected form, such as Fmoc-D-3-nitrophenylalanine or Boc-D-3-nitrophenylalanine, in solid-phase peptide synthesis (SPPS).[1][5] The workflow for incorporating this ncAA into a peptide chain is illustrated below.

Caption: Workflow for incorporating D-3-nitrophenylalanine into a peptide chain via SPPS.

Functionalization and Bioconjugation

The nitro group on the phenyl ring is a valuable functional handle. It can be chemically reduced to an amine, which can then be used for various bioconjugation strategies, such as attaching polyethylene glycol (PEG) to improve solubility and circulation time, or linking cytotoxic payloads in the development of peptide-drug conjugates.

Safety and Handling

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(2R)-2-amino-3-(3-nitrophenyl)propanoic acid is a valuable and versatile non-canonical amino acid for researchers at the forefront of peptide-based drug discovery. Its unique combination of a D-configuration, which confers proteolytic stability, and a functionalizable nitro group provides medicinal chemists with a powerful tool to engineer peptides with enhanced drug-like properties. A thorough understanding of its synthesis, characterization, and strategic incorporation is key to unlocking its full potential in the development of next-generation therapeutics.

References

-

De la Torre, B. G., & Albericio, F. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(10), 6547–6564. [Link]

-

Chem-Impex. (n.d.). 3-Nitro-D-phenylalanine. Retrieved January 10, 2026, from [Link]

-

Lyu, Y., & Li, Z. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 87(11), e00153-21. [Link]

-

Chem-Impex. (n.d.). Fmoc-3-nitro-D-phenylalanine. Retrieved January 10, 2026, from [Link]

-

Wess, G., et al. (2012). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. ACS Chemical Biology, 7(3), 534-542. [Link]

-

Apeptide. (n.d.). 3-Nitro-D-Phenylalanine. Retrieved January 10, 2026, from [Link]

-

Biotrend. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved January 10, 2026, from [Link]

-

Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 619–623. [Link]

-

PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved January 10, 2026, from [Link]

-

Gardossi, L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(10), 3022-3025. [Link]

-

PrepChem. (n.d.). Synthesis of p-nitrophenylalanine. Retrieved January 10, 2026, from [Link]

-

Ben-Mbarek, Y., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15, 2399-2421. [Link]

-

Alonso, J. M. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2167. [Link]

-

Green, A. P., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, e202511739. [Link]

-

Contente, M. L., & Paradisi, F. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. Catalysts, 8(10), 455. [Link]

-

PubChem. (n.d.). 2-Amino-3-(3-nitrophenyl)propanoic acid. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 3-Nitro-D-Phenylalanine - 楚肽生物科技 [apeptides.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical characteristics of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid, a nitro-substituted aromatic amino acid of significant interest in biochemical research and pharmaceutical development. This document is structured to deliver not just data, but actionable insights and robust experimental frameworks, empowering researchers to effectively utilize this compound in their work.

Introduction: The Significance of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, also known as D-3-nitrophenylalanine, is a non-proteinogenic amino acid. Its structure, featuring a nitro group on the phenyl ring, imparts unique electronic and steric properties that make it a valuable tool in various scientific disciplines. In drug discovery, it serves as a crucial building block for synthesizing novel peptides and peptidomimetics with altered biological activities and metabolic stabilities. The nitro group can act as a spectroscopic probe, a precursor for further chemical modifications, or a key pharmacophoric element. A thorough understanding of its physicochemical properties is paramount for its effective application, from ensuring purity and stability to predicting its behavior in biological systems.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical parameters. While extensive experimental data for the (R)-enantiomer is not widely published, the following table summarizes key known and computed properties. The subsequent sections will detail the experimental protocols for the definitive determination of these characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[1][2] |

| Molecular Weight | 210.19 g/mol | PubChem[1][2] |

| IUPAC Name | (2R)-2-amino-3-(3-nitrophenyl)propanoic acid | PubChem[1] |

| CAS Number | 169530-97-6 | PubChem[1] |

| Appearance | White to off-white solid | MedchemExpress[3] |

| Melting Point | 230-240 °C (decomposes) (for DL-racemate) | ChemicalBook[4] |

| Computed XLogP3 | -1.2 | PubChem[1][2] |

Experimental Characterization Protocols

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Experimental Workflow:

Figure 1: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid is completely dry. Finely grind a small amount of the solid to a powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Heating and Observation:

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute.

-

For an accurate determination, start with a new sample and heat rapidly to a temperature approximately 15°C below the preliminary melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

-

Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the sample. For a pure sample, this range should be narrow (≤ 2°C).

Solubility Profile

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. Determining solubility in various solvents provides a comprehensive understanding of the compound's polarity and potential for dissolution in different environments.

Experimental Workflow:

Figure 2: Workflow for Solubility Profile Determination.

Detailed Protocol (Shake-Flask Method):

-

Preparation: To a series of vials, add a known volume (e.g., 1 mL) of the desired solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCl, ethanol, methanol, dimethyl sulfoxide (DMSO)).

-

Saturation: Add an excess amount of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid to each vial, ensuring that solid material remains undissolved.

-

Equilibration: Tightly cap the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant, and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve of known concentrations.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL).

Known Solubility Data (for related compounds):

-

(S)-2-Amino-3-(3-nitrophenyl)propanoic acid is soluble in water at 29.17 mg/mL with pH adjustment to 9 with 1 M NaOH.[3]

-

(R)-2-Amino-3-(4-nitrophenyl)propanoic acid is soluble in water at 4 mg/mL with ultrasonication and warming to 60°C.[5]

Acid Dissociation Constant (pKa) Determination

Rationale: The pKa values of the ionizable groups (the carboxylic acid and the amino group) are fundamental to understanding the charge state of the molecule at different pH values. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for developing stable formulations.

Experimental Workflow:

Figure 3: Workflow for pKa Determination via Potentiometric Titration.

Detailed Protocol (Potentiometric Titration):

-

Instrumentation: Use a calibrated pH meter with a suitable electrode.

-

Sample Preparation: Accurately weigh a sample of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration:

-

To determine the pKa of the carboxylic acid group (pKa1), titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

To determine the pKa of the amino group (pKa2), first, acidify the sample solution with a known excess of a strong acid (e.g., 0.1 M HCl) and then titrate with the standardized strong base.

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will give pKa1, and the second will give pKa2.

-

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its identity and providing information about its structure and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: The aromatic nitro group and the phenyl ring are strong chromophores, making UV-Vis spectroscopy a useful tool for quantification and for monitoring reactions involving this compound. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic properties. Aromatic amino acids typically absorb UV light.[6][7]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

-

Replace the sample cuvette with the solution of the compound and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and, if a solution of known concentration was used, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy provides information about the functional groups present in the molecule. The vibrational frequencies of the nitro group, the carboxylic acid, the amino group, and the aromatic ring are all expected to be observable.

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry both the sample and spectroscopic grade potassium bromide (KBr).

-

In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Measurement: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule. Expected characteristic peaks include:

-

N-H stretching (amino group)

-

O-H stretching (carboxylic acid)

-

C=O stretching (carboxylic acid)

-

N-O stretching (nitro group)

-

Aromatic C-H and C=C stretching

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and stereochemistry. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS or DSS).

-

Instrumentation: Use a high-field NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to assign them to the specific protons in the molecule.

-

¹³C NMR: Analyze the chemical shifts of the carbon signals to assign them to the specific carbon atoms in the molecule.

-

Stability and Storage

Rationale: Understanding the stability of the compound under various conditions is crucial for ensuring its integrity during storage and use.

Stability Considerations:

-

Temperature: Like most amino acids, (R)-2-Amino-3-(3-nitrophenyl)propanoic acid is expected to be relatively stable at ambient temperatures in its solid form. However, long-term storage at lower temperatures (-20°C) is recommended to minimize potential degradation.[8]

-

Light: Nitroaromatic compounds can be susceptible to photochemical degradation. Therefore, it is advisable to store the compound protected from light.

-

pH: The stability in solution will be pH-dependent. At extreme pH values and elevated temperatures, hydrolysis or other degradation pathways may occur. Studies on the stability of amino acids in solution have shown that degradation can occur over time, with changes in concentration observed under different storage conditions.[9][10][11]

Recommended Storage: Store the solid compound in a well-sealed container, protected from light, at -20°C for long-term storage. For short-term storage, 4°C is acceptable.[8] Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -20°C or -80°C.

Conclusion

This technical guide provides a comprehensive framework for the physicochemical characterization of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. By following the detailed protocols outlined herein, researchers and drug development professionals can obtain the critical data necessary to ensure the quality, purity, and suitability of this compound for their specific applications. A thorough understanding of these fundamental properties is the cornerstone of successful research and development endeavors involving this versatile nitro-substituted amino acid.

References

-

PrepChem. Synthesis of p-nitrophenylalanine. [Link]

-

PubMed. Effect of amino acids on the stability properties of nitrofurantoin suspensions. Flocculation and redispersion compared with interaction energy curves. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]

-

PubChem. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]

-

PubMed Central. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]

-

PubMed. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. [Link]

-

PubChem. 2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]

-

Chemistry LibreTexts. 4.5: Ultraviolet and visible spectroscopy. [Link]

-

MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]

-

Springer Link. The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. [Link]

-

Stenutz. 3-(2-nitrophenyl)propanoic acid. [Link]

-

PubMed Central. Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

- Google Patents. CN101417959A - Synthesis method of L-p-nitrophenylalanine.

-

ResearchGate. Uv-vis absorption spectra of (a) phenylalanine (b) tryptophan (c) tyrosine. (d) Emission spectrum of Ce 3+. [Link]

-

PubChem. (2R)-2-Amino-3-(3-nitrophenyl)propanoic acid hydrochloride. [Link]

-

ResearchGate. Intensified Biocatalytic Production of Enantiomerically Pure Halophenylalanines from Acrylic Acids Using Ammonium Carbamate as the Ammonia Source. [Link]

-

ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]

-

PubChem. p-Nitro-D-phenylalanine. [Link]

-

PubMed Central. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

-

PhotochemCAD. L-Phenylalanine. [Link]

-

AA Blocks. 169530-97-6 | (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]

-

PubMed Central. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups. [Link]

-

ResearchGate. UV-Visible spectra of D-phenylalanine in solid form, and after... [Link]

-

AMERICAN ELEMENTS. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. [Link]

-

ResearchGate. FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. [Link]

-

PubChem. 3-Nitro-L-phenylalanine. [Link]

-

PubChem. 2-Amino-3-hydroxy-3-(4-nitrophenyl)propanoic acid. [Link]

-

PubMed. Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. [Link]

-

ResearchGate. FIG. 4. ATR-FTIR spectra of L-phenylalanine (0.25 mol L 21 ) in aqueous... [Link]

-

ResearchGate. FTIR analysis of L-phenylalanine. [Link]

-

PubChem. (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride. [Link]

Sources

- 1. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-NITRO-DL-PHENYLALANINE | 22888-56-8 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins | Springer Nature Experiments [experiments.springernature.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]

Synthesis and discovery of (R)-2-Amino-3-(3-nitrophenyl)propanoic acid

An In-Depth Technical Guide to the Synthesis and Discovery of (R)-2-Amino-3-(3-nitrophenyl)propanoic Acid

Executive Summary

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid, also known as D-3-Nitrophenylalanine, is a non-canonical α-amino acid that has garnered significant interest within the scientific community. As a chiral building block, its unique structure—featuring a nitro group on the phenyl ring—imparts distinct electronic and steric properties, making it a valuable component in peptide synthesis and drug discovery. This guide provides a comprehensive overview of its physicochemical properties, details robust methodologies for its enantioselective synthesis, and explores its applications. The focus is on modern biocatalytic approaches, which offer high enantioselectivity and sustainable advantages over classical methods, alongside traditional chemical synthesis and chiral resolution techniques. This document is intended for researchers and professionals in chemical synthesis and pharmaceutical development, offering both theoretical insights and practical, actionable protocols.

Introduction: Significance and Structural Context

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid is a derivative of the natural amino acid phenylalanine.[1][2] The introduction of a nitro group at the meta-position of the phenyl ring dramatically alters the molecule's electronic properties. This electron-withdrawing group can influence molecular interactions, modify peptide conformations, and serve as a chemical handle for further functionalization.

The "R" configuration denotes its specific stereochemistry (D-enantiomer), which is crucial for its biological activity and incorporation into peptide-based therapeutics. While L-amino acids are the constituents of natural proteins, D-amino acids like D-3-Nitrophenylalanine are used to design peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological functions.[3] Its role as a synthetic intermediate and a key component in creating peptidomimetics and other complex molecular architectures underscores its importance in medicinal chemistry.[4][5]

Physicochemical Properties

A summary of the key identifiers and properties for (R)-2-Amino-3-(3-nitrophenyl)propanoic acid is provided below. This data is essential for experimental design, safety considerations, and analytical characterization.[6][7][8]

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(3-nitrophenyl)propanoic acid | PubChem[8] |

| Synonyms | D-3-Nitrophenylalanine, 3-Nitro-D-phenylalanine | PubChem[8] |

| CAS Number | 169530-97-6 | MedChemExpress[6] |

| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[7][8] |

| Molecular Weight | 210.19 g/mol | MedChemExpress[6] |

| Appearance | White to off-white powder | Generic |

| Storage | Store at room temperature, keep dry | MedChemExpress[1] |

Core Topic: Enantioselective Synthesis Strategies

The primary challenge in producing (R)-2-Amino-3-(3-nitrophenyl)propanoic acid is achieving high enantiomeric purity. Two principal strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis: Biocatalytic Approaches

Modern biocatalysis offers a powerful and sustainable route for producing enantiomerically pure amino acids. Enzymes, operating under mild conditions, can provide near-perfect stereocontrol.

This is one of the most efficient methods for synthesizing D-amino acids. The process involves the conversion of a prochiral α-keto acid precursor, 3-nitrophenylpyruvic acid, into the target amino acid using an engineered phenylalanine dehydrogenase (PDH) or a generic D-amino acid dehydrogenase (DAAD).[9]

The causality behind this choice lies in the enzyme's active site, which is specifically tailored through site-directed mutagenesis to favor the binding of the substrate in an orientation that leads exclusively to the (R)-enantiomer upon reduction and amination.[10] The process requires a reducing cofactor, typically NADH, which is regenerated in situ to ensure catalytic turnover.

Caption: Biocatalytic reductive amination workflow.

Phenylalanine ammonia lyases (PALs) naturally catalyze the elimination of ammonia from L-phenylalanine to form cinnamic acid. However, through rational protein engineering, the reverse reaction (hydroamination) can be favored, and the enzyme's enantioselectivity can be "switched" to produce D-amino acids.[11] Variants of PAL have been developed that exhibit high D-selectivity for the addition of ammonia to electron-deficient acrylic acids, making this a promising route.[12] This approach is particularly elegant as it directly converts a simple precursor, 3-nitrocinnamic acid, into the final product.

Chemical Synthesis Followed by Chiral Resolution

This classical pathway involves the non-stereoselective synthesis of DL-2-Amino-3-(3-nitrophenyl)propanoic acid, followed by the separation of the two enantiomers.

The racemic amino acid can be prepared via several standard organic chemistry methods, such as the Strecker synthesis from 3-nitrobenzaldehyde or the amination of α-bromo-3-(3-nitrophenyl)propanoic acid. These methods are robust but yield a 50:50 mixture of the (R) and (S) enantiomers.[7]

Separating the enantiomers is the critical step.

-

Enzymatic Resolution: This technique uses an enzyme that selectively modifies one enantiomer (e.g., via hydrolysis of an N-acetylated racemate), allowing for the separation of the modified and unmodified forms.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) is a highly effective method for analytical and preparative-scale resolution. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Crown ether and glycopeptide-based columns (e.g., Vancomycin) are particularly effective for separating underivatized amino acids.[3][13]

Caption: Chiral resolution workflow using HPLC.

Applications in Research and Development

The discovery and availability of D-3-Nitrophenylalanine have enabled significant advancements in peptide and medicinal chemistry.

-

Peptide Engineering: Incorporating this amino acid into a peptide sequence can induce specific secondary structures (e.g., turns or helices) and dramatically increase resistance to proteolysis, extending the peptide's in vivo half-life.

-

Drug Discovery Scaffold: The nitrophenyl group can participate in key binding interactions (e.g., hydrogen bonding, π-stacking) with biological targets. Furthermore, the nitro group can be readily reduced to an amine, providing a point for further chemical elaboration to create libraries of related compounds for structure-activity relationship (SAR) studies.[4]

-

Probes and Diagnostics: The nitroaromatic moiety can act as a spectroscopic probe or be used in the synthesis of labeled compounds for diagnostic applications.

Experimental Protocols

The following protocols are representative methodologies. Note: These are illustrative and should be adapted and optimized based on available laboratory equipment and safety protocols.[14]

Protocol 1: Biocatalytic Synthesis via Reductive Amination

Objective: To synthesize (R)-2-Amino-3-(3-nitrophenyl)propanoic acid from 3-nitrophenylpyruvic acid.

Materials:

-

3-nitrophenylpyruvic acid

-

Engineered D-amino acid dehydrogenase (lyophilized powder)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Formate dehydrogenase (FDH)

-

Ammonium formate

-

Potassium phosphate buffer (100 mM, pH 8.0)

-

HCl (1M) for pH adjustment and product precipitation

-

Deionized water

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a solution by dissolving ammonium formate (1.5 eq) in potassium phosphate buffer. Adjust the pH to 8.0.

-

Reagent Addition: Add 3-nitrophenylpyruvic acid (1.0 eq), NAD⁺ (0.01 eq), formate dehydrogenase, and the engineered D-amino acid dehydrogenase.

-

Reaction: Stir the mixture at 30°C. Monitor the reaction progress by HPLC, observing the consumption of the keto acid and the formation of the amino acid. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, stop the stirring and centrifuge the mixture to pellet the enzymes (if they are not soluble).

-

Product Isolation: Carefully transfer the supernatant to a new vessel. Slowly add 1M HCl to adjust the pH to the isoelectric point of the amino acid (approx. pH 5-6), which will cause the product to precipitate.

-

Purification: Cool the mixture at 4°C for several hours to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Analysis: Confirm the product's identity via NMR and MS. Determine the enantiomeric excess (% ee) using chiral HPLC.

Protocol 2: Chiral HPLC Analysis

Objective: To determine the enantiomeric purity of the synthesized product.

Instrumentation & Reagents:

-

HPLC system with a UV detector (254 nm or 280 nm)

-

Chiral column: CROWNPAK® CR-I(+) or similar crown ether-based column

-

Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0)

-

Sample: Dissolve a small amount of the synthesized product in the mobile phase.

Procedure:

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.8 mL/min) until a stable baseline is achieved.

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution.

-

Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute. The D-enantiomer ((R)-form) will typically elute before the L-enantiomer on this type of column.

-

Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] × 100.

Conclusion and Future Outlook

(R)-2-Amino-3-(3-nitrophenyl)propanoic acid is a cornerstone non-canonical amino acid for modern chemical and pharmaceutical research. While classical synthesis and resolution methods remain viable, the future of its production lies in biocatalysis. The continuous development of novel, highly active, and stable engineered enzymes will make its synthesis more efficient, cost-effective, and environmentally friendly.[9] As our understanding of peptide therapeutics and medicinal chemistry deepens, the demand for specialized building blocks like D-3-Nitrophenylalanine is expected to grow, driving further innovation in its synthesis and application.

References

-

MedChemExpress. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [URL: https://www.medchemexpress.com/r-2-amino-3-(3-nitrophenyl)propanoic-acid.html][1][2]

-

Hollmann, F., & Arends, I. W. C. E. (2012). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob06950a][9]

-

MedChemExpress. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid - Product Data Sheet. [URL: https://www.medchemexpress.com/datasheet/hy-w050493.html][6]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 228814, 2-Amino-3-(3-nitrophenyl)propanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/228814][7]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7000156, (R)-2-Amino-3-(3-nitrophenyl)propanoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7000156][8]

-

Yuan, J., et al. (2022). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9535123/][11]

-

Hansen, K. B., et al. (2019). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2019.00169/full][4]

-

Štefane, B., & Požgan, F. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules. [URL: https://www.mdpi.com/1420-3049/26/21/6499][15]

-

MedChemExpress. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid - Safety Data Sheet. [URL: https://www.medchemexpress.com/sds/HY-W050493.pdf][14]

-

Konya, Y., et al. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://avesis.cumhuriyet.edu.tr/yayin/7b1e10d1-6c4a-4d7a-8f8e-8e5476a6b8e8/separation-of-the-enantiomers-of-underivatized-amino-acids-by-using-serially-connected-dual-column-high-performance-liquid-chromatography][13]

-

Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Chemistry - A European Journal. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4512918/][12]

-

ResearchGate. Request PDF: Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. [URL: https://www.researchgate.net/publication/233748238_Enantioselective_Synthesis_of_Non-Natural_Amino_Acids_Using_Phenylalanine_Dehydrogenases_Modified_by_Site-Directed_Mutagenesis][10]

-

El-Awady, M., et al. (2023). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6763][3]

-

MedChemExpress. (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. [URL: https://www.medchemexpress.com/s-2-amino-3-(3-nitrophenyl)propanoic-acid.html][5]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]